molecular formula C24H22F3N5O2S2 B2651215 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887216-22-0

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2651215
CAS RN: 887216-22-0
M. Wt: 533.59
InChI Key: GOEMZOWJQZURLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H22F3N5O2S2 and its molecular weight is 533.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has demonstrated that thiazole-aminopiperidine hybrid analogues exhibit significant activity against Mycobacterium tuberculosis , showcasing promising antituberculosis properties. These compounds, synthesized from aryl thioamides, were evaluated for their in vitro activity, indicating potent inhibition against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with low cytotoxicity, making them notable for further development as antituberculosis agents (V. U. Jeankumar et al., 2013).

Cancer Research

Benzimidazole derivatives bearing 1,2,4-triazole have been analyzed for their potential anti-cancer activities through molecular docking studies. These studies aimed to understand the mechanism behind their anticancer properties, revealing that certain compounds exhibit strong binding affinity to the EGFR binding pocket, suggesting their potential as anticancer agents (A. Karayel, 2021).

Anti-arrhythmic Activity

Piperidine-based derivatives have been synthesized and tested for their anti-arrhythmic activities, indicating some compounds exhibit significant effects. This research highlights the therapeutic potential of these derivatives in treating arrhythmias, opening new avenues for cardiac drug development (H. Abdel‐Aziz et al., 2009).

Oxidative Stress Prevention

Studies have shown that certain thiazolo-triazole compounds can ameliorate ethanol-induced oxidative stress in mouse brain and liver tissues. These findings suggest the potential of these compounds in preventing or treating oxidative stress-related conditions, with implications for neuroprotective and hepatoprotective therapies (G. Aktay et al., 2005).

properties

IUPAC Name

3-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2S2/c25-24(26,27)16-7-6-8-17(13-16)32-20(14-31-18-9-2-3-10-19(18)36-23(31)34)28-29-22(32)35-15-21(33)30-11-4-1-5-12-30/h2-3,6-10,13H,1,4-5,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMZOWJQZURLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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